molecular formula C17H12Cl2O B14469111 1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro- CAS No. 66045-84-9

1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-

Cat. No.: B14469111
CAS No.: 66045-84-9
M. Wt: 303.2 g/mol
InChI Key: SNTMETDIRCPREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro- is a chemical compound that belongs to the class of naphthalenones It is characterized by the presence of a naphthalenone core with a 3,4-dichlorophenyl group attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro- typically involves the reaction of 3,4-dichlorobenzaldehyde with 1-tetralone under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone
  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
  • 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Uniqueness

1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalenone core and the presence of the 3,4-dichlorophenyl group make it a versatile compound with diverse applications.

Properties

CAS No.

66045-84-9

Molecular Formula

C17H12Cl2O

Molecular Weight

303.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C17H12Cl2O/c18-15-8-5-11(10-16(15)19)9-13-7-6-12-3-1-2-4-14(12)17(13)20/h1-5,8-10H,6-7H2

InChI Key

SNTMETDIRCPREC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.